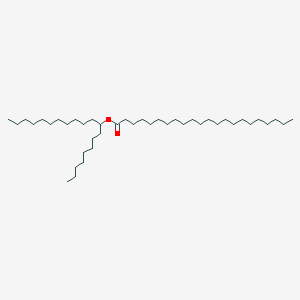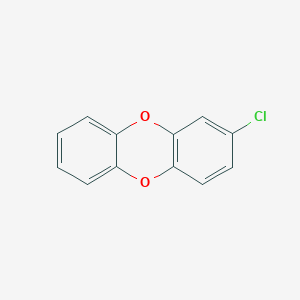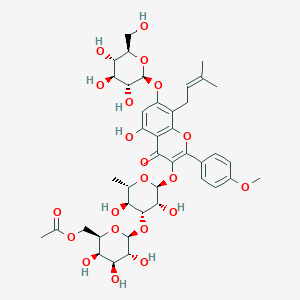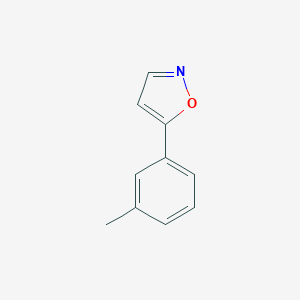
5-(m-Tolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Tolyl)isoxazole, also known as 5-MTI, is a heterocyclic compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 5-(m-Tolyl)isoxazole is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins play a role in inflammation and pain, and inhibition of COX-2 can lead to reduced inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
5-(m-Tolyl)isoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 5-(m-Tolyl)isoxazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(m-Tolyl)isoxazole in lab experiments is its unique chemical structure, which allows for the study of isoxazole derivatives in biological systems. Additionally, 5-(m-Tolyl)isoxazole has been shown to have various biological activities, making it a useful tool for studying the effects of isoxazole derivatives on biological processes. However, one limitation of using 5-(m-Tolyl)isoxazole is its limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(m-Tolyl)isoxazole. One area of interest is the development of novel 5-(m-Tolyl)isoxazole derivatives with improved solubility and/or biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-(m-Tolyl)isoxazole and its potential as a treatment for various diseases. Finally, 5-(m-Tolyl)isoxazole may have potential as a tool for studying the role of isoxazole derivatives in biological systems, and further research in this area is warranted.
Conclusion
In conclusion, 5-(m-Tolyl)isoxazole is a heterocyclic compound that has been extensively used in scientific research due to its unique chemical structure and biological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and may have potential as a treatment for various diseases. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems. While there are some limitations to using 5-(m-Tolyl)isoxazole in lab experiments, there are several potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
5-(m-Tolyl)isoxazole has been extensively used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems.
Propiedades
Número CAS |
129747-41-7 |
|---|---|
Nombre del producto |
5-(m-Tolyl)isoxazole |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3 |
Clave InChI |
NSVPDKKWSHIUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC=NO2 |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=NO2 |
Sinónimos |
Isoxazole, 5-(3-methylphenyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
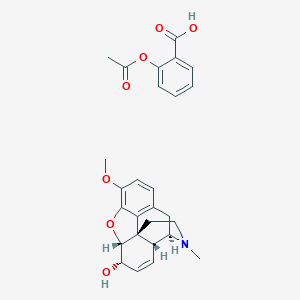
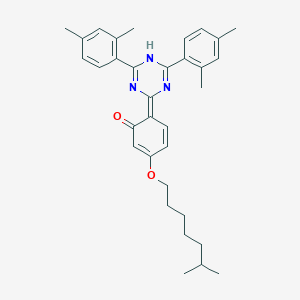

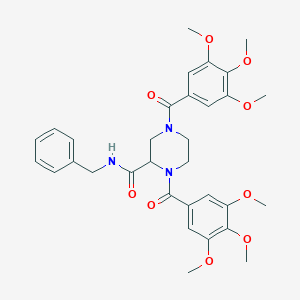
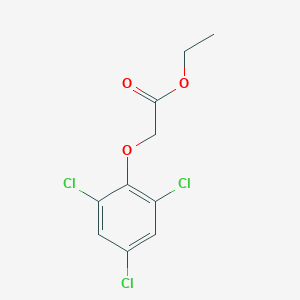
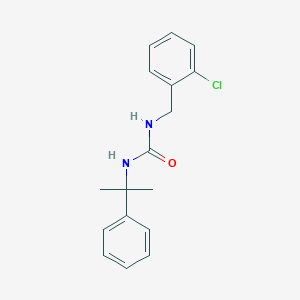
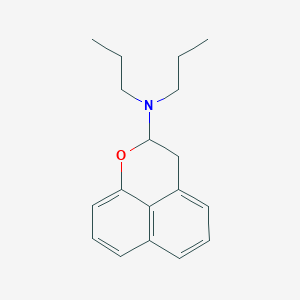
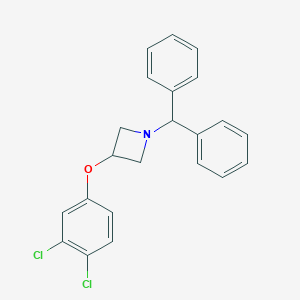
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)

